Methyl 3-amino-4-methoxy-5-propylbenzoate

Lipophilicity Drug Design Permeability

Methyl 3-amino-4-methoxy-5-propylbenzoate is a substituted benzoate ester with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It features a unique 5-propyl substitution pattern that distinguishes its physicochemical profile from simpler 3-amino-4-methoxybenzoate analogs.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 647856-01-7
Cat. No. B12586450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-methoxy-5-propylbenzoate
CAS647856-01-7
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=CC(=C1)C(=O)OC)N)OC
InChIInChI=1S/C12H17NO3/c1-4-5-8-6-9(12(14)16-3)7-10(13)11(8)15-2/h6-7H,4-5,13H2,1-3H3
InChIKeyVAYQMTSXNVWJDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-methoxy-5-propylbenzoate (CAS 647856-01-7): Core Physicochemical Profile for Procurement Planning


Methyl 3-amino-4-methoxy-5-propylbenzoate is a substituted benzoate ester with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It features a unique 5-propyl substitution pattern that distinguishes its physicochemical profile from simpler 3-amino-4-methoxybenzoate analogs. The compound possesses a computed LogP of 2.60 and a polar surface area (PSA) of 61.6 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity . This compound is referenced as a versatile synthetic intermediate, particularly in processes aiming for high-purity alkyl 3-amino-4-substituted benzoates [1].

Why Methyl 3-amino-4-methoxybenzoate Cannot Substitute Methyl 3-amino-4-methoxy-5-propylbenzoate in Research


Generic substitution within the 3-amino-4-methoxybenzoate class is scientifically unsound due to the critical influence of the 5-alkyl substituent on lipophilicity, steric effects, and intermolecular interactions. Replacing a 5-propyl group with a hydrogen atom (as in methyl 3-amino-4-methoxybenzoate) results in a fundamentally different lipophilic profile, which directly impacts membrane permeability and target binding . Even minor alterations in the alkyl chain length (e.g., from propyl to ethyl or butyl) can significantly alter pharmacokinetic properties, rendering them non-interchangeable [1].

Quantitative Differentiation Guide for Methyl 3-amino-4-methoxy-5-propylbenzoate vs. Closest Analogs


Enhanced Lipophilicity: LogP Advantage over Methyl 3-amino-4-methoxybenzoate

The target compound exhibits a computed LogP of 2.60 , which is approximately 1.0 unit higher than that of its 5-des-propyl analog, methyl 3-amino-4-methoxybenzoate (XLogP3 = 1.6) [1]. This difference in lipophilicity is a critical parameter in medicinal chemistry, as it directly correlates with enhanced membrane permeability and potential oral bioavailability.

Lipophilicity Drug Design Permeability

Synthetic Process Advantage: High-Yield Access via Optimized Industrial Routes

Patented synthetic processes for alkyl 3-amino-4-substituted benzoates, including those with propyl substituents, have been developed to achieve high purity and high yields through a simplified procedure [1]. While the process is class-general, the specific utility of the 5-propyl ester is highlighted as an intermediate for silver halide photographic materials and other fine chemicals, suggesting optimized synthetic accessibility compared to non-patented routes for unsubstituted analogs.

Synthetic Chemistry Process Optimization High-Throughput

Steric and Electronic Modulation: The 5-Propyl Group as a Conformational Anchor

The 5-propyl substituent on the aromatic ring introduces steric bulk and electronic effects that are distinct from those of the 5-ethyl or 5-isopropyl analogs. This can alter the conformational preference of the molecule when incorporated into larger frameworks. While direct comparative biophysical data is currently unavailable for this specific compound, class-level SAR principles dictate that the propyl group's linear alkyl chain can adopt more productive conformations for enzyme binding than branched or shorter chains, potentially enhancing target engagement.

Conformational Restriction Medicinal Chemistry SAR

High-Impact Application Scenarios for Methyl 3-amino-4-methoxy-5-propylbenzoate Based on Differential Evidence


Lipophilicity-Driven Lead Optimization Programs

Due to its computed LogP of 2.60, this compound is ideally suited for medicinal chemistry programs focused on enhancing the membrane permeability of benzoate-derived drug candidates. When incorporated as a building block, it provides a quantifiable lipophilicity boost compared to des-alkyl analogs, which is critical for targeting intracellular or CNS-specific pathways .

Structure-Activity Relationship (SAR) Studies for Kinase or GPCR Targets

The unique linear 5-propyl substituent makes this compound a valuable intermediate for SAR investigations aiming to understand the impact of alkyl chain length and conformation on target binding. It serves as a key analog for identifying hydrophobic binding pockets and optimizing lead compounds .

High-Yield Production of Specialty Organic Intermediates

Leveraging the patented process for alkyl 3-amino-4-substituted benzoates, this compound can be manufactured with high purity and yield, meeting the demands of industrial-scale synthesis for photographic materials or advanced pharmaceutical intermediates [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With its drug-like physicochemical properties and two differentiated functional groups, this compound is an excellent candidate for fragment libraries aiming to interact with diverse biological targets, offering a unique alkyl substituent that can be exploited for fragment growing or linking strategies .

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